

# Biomechanics of Weber B Supination-External Rotation Injuries: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Supination-external rotation (SER) injuries of the ankle are the most common type of ankle fracture, frequently resulting in a Weber B fracture pattern. Understanding the intricate biomechanics of this injury is paramount for developing advanced diagnostic tools, refining surgical techniques, and identifying novel therapeutic targets for enhanced healing. This technical guide provides a comprehensive overview of the biomechanical principles underlying Weber B SER injuries, details of experimental methodologies used in their study, and an exploration of the molecular signaling pathways involved in the subsequent healing process. All quantitative data is presented in structured tables for comparative analysis, and key concepts are visualized through diagrams generated using the DOT language.

### Introduction

Ankle fractures represent a significant portion of musculoskeletal injuries, with supination-external rotation (SER) being the most prevalent mechanism.[1] This type of injury corresponds to a Weber B fracture, characterized by a fracture of the fibula at the level of the ankle joint (syndesmosis).[2] The Lauge-Hansen classification system provides a framework for understanding the sequential nature of ligamentous and bony failure in SER injuries.[3] A thorough comprehension of the forces at play, the resulting stress distribution, and the biological response to this trauma is essential for the target audience to advance research and development in this field. A key aspect in the clinical management of these injuries is the



assessment of ankle stability, as a 1 mm lateral shift of the talus can decrease the tibiotalar contact area by 42%, leading to a significant increase in contact stress and the potential for post-traumatic osteoarthritis.[4]

## Biomechanics of Injury: The Lauge-Hansen Supination-External Rotation Cascade

The SER injury pattern follows a predictable sequence of failure as an external rotation force is applied to a supinated foot.[5] This progression is divided into four stages:

- Stage I: The injury begins with the failure of the anterior inferior tibiofibular ligament (AITFL), the primary restraint to external rotation of the talus within the ankle mortise.[6]
- Stage II: As the external rotation force continues, it leads to an oblique or spiral fracture of the distal fibula, commencing at the level of the ankle joint and extending proximally and posteriorly. This constitutes the classic Weber B fracture.[6]
- Stage III: Further external rotation results in the rupture of the posterior inferior tibiofibular ligament (PITFL) or an avulsion fracture of the posterior malleolus (Volkmann's fracture).[6]
- Stage IV: The final stage involves injury to the medial structures, either through a transverse fracture of the medial malleolus or a rupture of the deltoid ligament.[6] The integrity of the deltoid ligament is a critical determinant of ankle stability.[4]

The following diagram illustrates the sequential failure of anatomical structures in a Weber B supination-external rotation injury.



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Sequential failure in SER injuries.

### **Quantitative Data Presentation**



The following tables summarize key quantitative data from biomechanical studies on Weber B SER injuries, providing a basis for computational modeling and experimental design.

Table 1: Biomechanical Properties and Injury Thresholds

Parameter	Value	Reference
Mean Failure Torque	45.3 Nm	[7]
Mean Rotation to Failure	41.4 degrees	[7]
Mean Energy Absorbed to Failure	10.6 Nm	[7]

Table 2: Radiographic Indicators of Instability

Measurement	Uninjured/Stable	Unstable (SER IV)	Reference
Medial Clear Space (non-stress)	3.1 ± 0.69 mm	> 4 mm is considered abnormal	[8][9]
Medial Clear Space (stress)	3.2 ± 0.71 mm	> 5 mm is indicative of instability	[9]
Talar Shift with 1 mm Displacement	-	42% decrease in tibiotalar contact area	[4]
Lateral Talar Subluxation (LTS)	-	> 4 mm indicates instability	[10]

Table 3: Contact Mechanics in Weber B Fractures

Parameter	Injured (Congruent Weber B)	Uninjured Contralateral	Reference
Mean Contact Stress	2.10 ± 0.42 MPa	2.10 ± 0.41 MPa	[11][12]
Maximum Contact Stress	7.67 ± 1.55 MPa	7.47 ± 1.67 MPa	[11][12]



### **Experimental Protocols**

The biomechanical investigation of Weber B SER injuries predominantly relies on two key experimental approaches: cadaveric studies and finite element analysis.

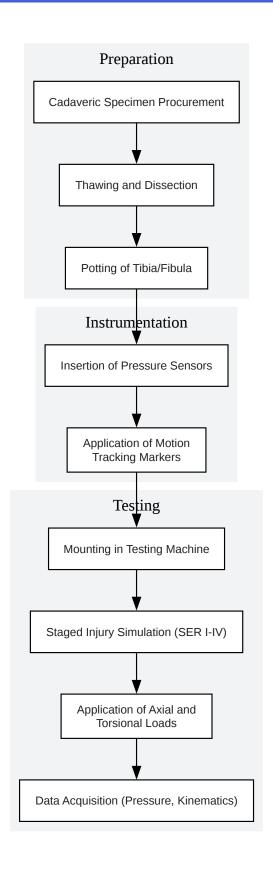
### **Cadaveric Biomechanical Testing**

Cadaveric models provide a tangible and realistic platform to simulate injury mechanisms and evaluate the efficacy of fixation techniques.

#### Methodology:

- Specimen Preparation: Fresh-frozen human cadaveric lower limbs are thawed. The tibia and fibula are transected proximally and potted in a rigid fixture. Soft tissues are often preserved to maintain joint stability.
- Instrumentation: Pressure sensors are inserted into the tibiotalar joint to measure contact area and pressure distribution. Motion tracking systems are used to quantify joint kinematics.
- Injury Simulation: The SER injury is created in a staged manner, sequentially sectioning the AITFL, creating a fibular osteotomy, sectioning the PITFL, and finally the deltoid ligament.
- Loading and Testing: Specimens are mounted on a multi-axis testing machine. Axial loads
   (e.g., 700 N) are applied to simulate weight-bearing.[13] Torsional loads (e.g., external
   rotation torque) are applied to the foot to replicate the injury mechanism or to assess stability
   post-fixation.[7] Stability is often assessed through stress radiographs, measuring
   parameters like the medial clear space.





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Workflow for cadaveric biomechanical testing.



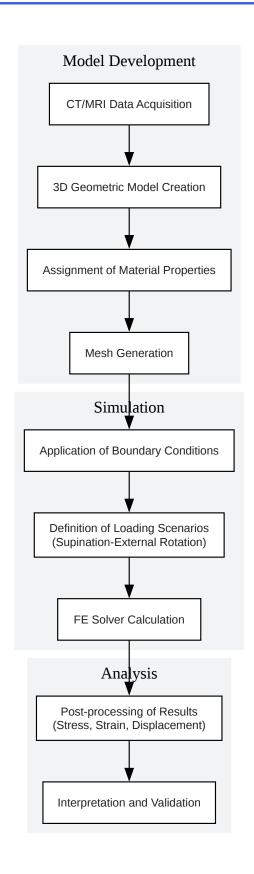
### **Finite Element Analysis (FEA)**

FEA offers a powerful computational tool to simulate the complex stress and strain patterns within the ankle joint during an SER injury, which are difficult to measure in vivo or in vitro.

#### Methodology:

- Model Creation: A high-resolution 3D model of the ankle joint is generated from computed tomography (CT) or magnetic resonance imaging (MRI) scans of a healthy subject. This includes the tibia, fibula, talus, and other relevant bones.
- Material Properties: Appropriate material properties (e.g., Young's modulus, Poisson's ratio)
  are assigned to cortical and cancellous bone, cartilage, and ligaments. These are often
  derived from literature values.
- Meshing: The geometric model is discretized into a finite number of smaller elements (a mesh) to facilitate numerical analysis.
- Boundary and Loading Conditions: The proximal tibia and fibula are typically fixed. Loads and rotations are applied to the foot or talus to simulate the supination-external rotation mechanism.
- Simulation and Analysis: The FE solver calculates the stress, strain, and displacement throughout the model. This allows for the identification of areas of high stress concentration that correlate with the initiation of fractures and ligamentous injuries.





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Workflow for finite element analysis.



# Molecular Signaling in Fracture and Ligament Healing

A comprehensive understanding of the healing cascade at the molecular level is critical for the development of novel therapeutic interventions. Both bone and ligament healing follow a similar pattern of inflammation, proliferation, and remodeling, each governed by a complex interplay of signaling molecules.

### **Bone Healing**

The repair of a fibular fracture involves both intramembranous and endochondral ossification. Key signaling pathways include:

- Inflammatory Phase: Immediately following fracture, a hematoma forms, and inflammatory cells are recruited. This phase is characterized by the release of pro-inflammatory cytokines.
- Proliferative (Soft Callus) Phase: Growth factors such as Transforming Growth Factor-beta (TGF-β), Platelet-Derived Growth Factor (PDGF), and Insulin-like Growth Factor-1 (IGF-1) stimulate the proliferation and differentiation of mesenchymal stem cells into chondrocytes and osteoblasts.[14] The Bone Morphogenetic Protein (BMP) signaling pathway, particularly BMP-2, plays a crucial role in inducing osteoblast differentiation via the Smad pathway.
- Remodeling (Hard Callus) Phase: The soft callus is gradually replaced by woven bone, which is then remodeled into lamellar bone. The Nerve Growth Factor (NGF)-Tropomyosin receptor kinase A (TrkA) signaling pathway has been shown to be essential for innervation and subsequent bone mineralization.[5]

### **Ligament Healing**

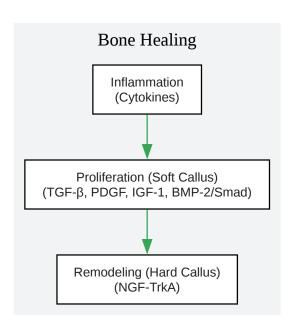
The healing of the AITFL, PITFL, and deltoid ligament is a less robust process than bone healing and often results in the formation of scar tissue with inferior biomechanical properties.

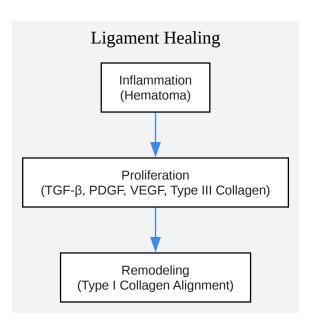
- Inflammatory Phase: Similar to bone, this phase involves hematoma formation and an influx of inflammatory cells.
- Proliferative Phase: Fibroblasts are recruited and proliferate, depositing a disorganized matrix of predominantly type III collagen.[4] Growth factors like TGF-β, PDGF, and Vascular



Endothelial Growth Factor (VEGF) are active during this stage.[14]

Remodeling Phase: This is a long-term process where the matrix is remodeled, and type III
collagen is gradually replaced by type I collagen. The collagen fibers align along the lines of
stress.[4]





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Key phases and signaling factors in healing.

## **Implications for Drug Development**

The signaling pathways involved in fracture and ligament healing present numerous targets for therapeutic intervention. Potential strategies include:

- Growth Factor Delivery: Localized delivery of recombinant growth factors such as BMP-2 to the fracture site can enhance osteogenesis.
- Small Molecule Agonists/Antagonists: Small molecules that modulate key signaling pathways, such as Wnt/β-catenin agonists or inhibitors of GSK3β, are being explored for their anabolic effects on bone.[8]



- Targeted Drug Delivery: The development of drug delivery systems that specifically target fracture sites can increase the efficacy and reduce the systemic side effects of bone anabolic agents. Acidic oligopeptides and bisphosphonates are examples of bone-targeting moieties.
- Anti-inflammatory Therapies: Modulation of the initial inflammatory response may improve the overall healing outcome.
- Stimulation of Angiogenesis: Promoting blood vessel formation is crucial for delivering nutrients and cells to the injury site, and therapies targeting VEGF could be beneficial.

### Conclusion

A deep understanding of the biomechanics of Weber B supination-external rotation injuries, from the macroscopic sequence of failure to the microscopic signaling cascades of healing, is fundamental for innovation in orthopedics and musculoskeletal drug development. The experimental methodologies outlined provide a roadmap for preclinical testing, while the identified signaling pathways offer a rich landscape for the discovery of novel therapeutics aimed at accelerating and improving the quality of healing in these common and debilitating injuries. Future research should focus on integrating these different levels of analysis to create more predictive models of injury and repair, ultimately leading to improved patient outcomes.

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